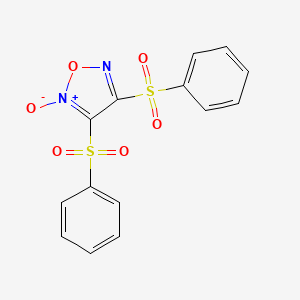
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Descripción general
Descripción
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of furoxans, which are known for their nitric oxide (NO) releasing properties. The presence of phenylsulfonyl groups enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves a multi-step process. One common method includes the reaction of a precursor compound with aqueous hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, compound 13 can be converted to this compound by adding 30% H₂O₂ and stirring the mixture at room temperature for 2.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of the oxadiazole ring.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in glacial acetic acid.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Investigated for its potential anticancer properties due to its ability to release nitric oxide, which can induce apoptosis in cancer cells
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes
Mecanismo De Acción
The primary mechanism of action of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves the release of nitric oxide (NO). This release can occur under physiological conditions and is facilitated by the furoxan moiety. Nitric oxide is a signaling molecule that can induce various biological effects, including vasodilation, apoptosis, and modulation of immune responses. The compound’s ability to release NO makes it a valuable tool for studying NO-related pathways and developing NO-based therapeutics .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(phenylsulfonyl)furoxan: Another furoxan derivative with similar NO-releasing properties.
Nitrofurazone: A nitrofuran derivative used as an antibacterial agent.
Nitroglycerin: A well-known NO donor used in the treatment of angina pectoris.
Uniqueness
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its dual phenylsulfonyl groups, which enhance its stability and reactivity. This makes it more versatile in various chemical reactions and applications compared to other NO donors .
Propiedades
IUPAC Name |
3,4-bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIHJANRRMFJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496704 | |
| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66074-00-8 | |
| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)





![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)




![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

